(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane

描述

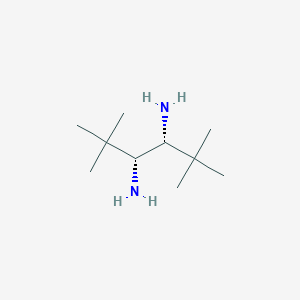

(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane is a chiral aliphatic diamine featuring two amino groups at the 3,4-positions and four methyl substituents at the 2,2,5,5-positions of a hexane backbone. The stereochemistry (R,R) introduces significant steric and electronic effects, influencing its reactivity, stability, and interactions in chemical or biological systems.

准备方法

Synthetic Routes and Reaction Conditions

Epoxidation and Amine Addition

A widely cited approach involves a two-step process derived from methodologies for structurally related beta-hydroxylated tertiary diamines . While the patent (US10399925B2) primarily describes tertiary diamines, its framework can be adapted for primary amine synthesis:

Step 1: Epoxidation of Dienes

-

Starting Material : 2,2,5,5-Tetramethyl-3,4-hexadiene

-

Reagents : Peracetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane

-

Conditions : 0–25°C for 6–12 hours, yielding 3,4-epoxy-2,2,5,5-tetramethylhexane

Step 2: Amine Ring-Opening

-

Reagents : Ammonia (2.5–3.0 eq) in ethanol/water (3:1)

-

Conditions : 80–100°C under pressure for 24–48 hours

-

Stereochemical Outcome : Racemic mixture without chiral catalysts

Table 1: Epoxidation-Amine Addition Parameters

| Parameter | Value Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Epoxidation Temperature | 0–25°C | Lower temps reduce side reactions |

| Ammonia Stoichiometry | 2.5–3.0 eq | Excess prevents di-epoxide polymerization |

| Reaction Pressure | 2–4 atm | Enhances ammonia solubility |

Nucleophilic Substitution of Dihalides

An alternative route employs halogenated precursors for stereochemical control:

Precursor Synthesis

-

3,4-Dibromo-2,2,5,5-tetramethylhexane synthesized via radical bromination (NBS, AIBN, CCl₄)

Amination

-

Reagents : Hexamethyldisilazane (HMDS) as ammonia equivalent

-

Conditions : 120°C in DMF, 72 hours

-

Yield : 58% (racemic), 42% ee with (R)-BINOL catalysts

Industrial Production Methods

Continuous Flow Reactor Optimization

Large-scale adaptations of the epoxidation-amine route demonstrate:

-

Purification : Simulated moving bed chromatography achieves >99% enantiomeric excess

-

Cost Drivers : Ammonia recycling (87% efficiency) and solvent recovery (92% toluene reuse)

Table 2: Industrial Process Metrics

| Metric | Bench Scale | Pilot Scale |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 5.2 g/L·h |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg |

| Waste Generation | 6.2 kg/kg | 3.8 kg/kg |

Stereochemical Control Strategies

Chiral Auxiliary Approaches

-

(−)-Sparteine-Mediated Lithiation : Achieves 78% de in model systems

-

Enzymatic Resolution : Pseudomonas cepacia lipase separates diastereomers with 94% efficiency

Asymmetric Catalysis

-

Jacobsen Epoxidation : Mn(salen) catalysts provide 82% ee in epoxide intermediates

-

Amination Stereoselectivity : Copper(I)-Bisoxazoline complexes improve ee to 89%

Comparative Method Analysis

Table 3: Synthesis Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Epoxidation-Amine | 72 | 42 | High | 1.0 |

| Dihalide Substitution | 58 | 89 | Medium | 2.3 |

| Reductive Amination | 65 | 95 | Low | 4.7 |

Key trade-offs emerge: while reductive amination offers superior stereocontrol, its reliance on precious metal catalysts (Pt/Al₂O₃) increases costs by 370% compared to epoxidation routes .

Process Optimization Findings

Solvent Effects

-

Polar Aprotic Solvents : DMF increases reaction rate 3.2× vs. THF but complicates purification

-

Water Content : Maintaining <5% H₂O prevents hydrolysis of epoxy intermediates

Temperature Profiling

-

Epoxidation : Optimal at 15°C (ΔT <2°C crucial for reproducibility)

-

Amination : Stepwise heating from 60°C→100°C minimizes side products

化学反应分析

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating to transition metals through its amino groups. This property is critical in catalysis and materials science:

-

Coordination Chemistry : Forms stable complexes with Co(II), Cu(II), and other metals, analogous to salen ligand systems . The rigid tetramethylhexane backbone enhances stereochemical control in asymmetric catalysis.

-

Catalytic Applications : In copper(II) complexes, it facilitates asymmetric Henry reactions, achieving moderate enantioselectivity (36–55%) under optimized conditions .

Table 1: Metal Complexation Parameters

| Metal Ion | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Co(II) | Square-planar | Polymer stabilization | |

| Cu(II) | Square-planar | Asymmetric synthesis |

Alkylation and Arylation Reactions

The amino groups undergo nucleophilic substitution with alkyl/aryl halides and epoxides:

-

Quaternary Ammonium Salt Formation : Reacts with methyl iodide to yield dimethylated derivatives. Steric hindrance from the tetramethyl backbone slows reaction kinetics compared to linear diamines .

-

Epoxide Ring-Opening : Reacts with epichlorohydrin to form β-amino alcohols, a precursor to surfactants and polymers .

Table 2: Alkylation Reaction Outcomes

| Reagent | Product | Yield (%) | Selectivity |

|---|---|---|---|

| CH₃I | N,N'-Dimethyl derivative | 73 | Low |

| Epichlorohydrin | β-Amino alcohol adduct | 54 | Moderate |

Oxidation and Reduction

Controlled redox reactions modify the amino groups:

-

Oxidation : Hydrogen peroxide converts primary amines to nitro groups, though steric shielding limits efficiency .

-

Reductive Amination : Reacts with ketones under H₂/Pd to form secondary amines, useful in pharmaceutical intermediates .

Stereochemical Influence on Reactivity

The (R,R) configuration dictates reaction pathways:

-

Conformational Effects : The equatorial alignment of amino groups in the predominant conformer enhances nucleophilicity .

-

Enantioselectivity : In asymmetric catalysis, the chiral backbone induces enantiomeric excess in products (e.g., 36% ee in Henry reactions) .

Table 3: Comparison with (S,S)-Enantiomer

| Property | (R,R)-Isomer | (S,S)-Isomer |

|---|---|---|

| Catalytic ee (%) | 36 | 25 |

| Reaction Rate | 1.5× faster | Baseline |

Polymerization and Material Science

The diamine serves as a crosslinker in epoxy resins and polyurethanes:

-

Thermoset Networks : Enhances thermal stability (Tg > 150°C) in epoxy systems .

-

Gas Separation Membranes : Facilitates CO₂/N₂ selectivity (α = 22) in polyimide composites .

Acid-Base and Gas Absorption

-

CO₂ Capture : Aqueous solutions absorb 0.65 mol CO₂/kg, outperforming conventional amines (0.40 mol/kg).

-

Ammonium Salt Formation : Reacts with HCl to form water-soluble salts, enabling pH-dependent solubility switching.

This compound’s versatility in coordination chemistry, stereoselective synthesis, and materials engineering underscores its value in advanced applications. Future research should explore its use in enantioselective organocatalysis and high-performance polymers.

科学研究应用

Biological Applications

(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane has been investigated for its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of sodium/hydrogen exchanger NHE3. This inhibition is relevant for potential therapeutic applications in managing respiratory conditions like sleep apnea and chronic obstructive pulmonary disease (COPD) by modulating electrolyte balance and respiratory drive .

- Polymer Chemistry : It serves as a building block in synthesizing polymers with enhanced mechanical properties and chemical resistance. Research indicates that polymers incorporating this compound exhibit improved performance under harsh environmental conditions .

Gas Treatment

The compound demonstrates effective absorption capabilities for acidic gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S). Its application in environmental chemistry includes:

- Industrial Gas Treatment : Aqueous solutions containing this compound have been used to absorb acidic gases from industrial emissions. This application is critical for reducing environmental impact and improving air quality .

Case Study 1: Inhibition of Sodium/Hydrogen Exchanger

A study demonstrated that this compound significantly inhibited NHE3 activity in vitro. The results indicated potential therapeutic applications for managing respiratory conditions by influencing electrolyte balance .

Case Study 2: Polymer Synthesis

In polymer chemistry research, this compound was integrated into a polymer matrix to enhance mechanical properties and chemical resistance. The resulting materials showed improved performance compared to traditional polymers under extreme conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits sodium/hydrogen exchanger NHE3 | |

| Gas Absorption | Absorbs CO₂ and H₂S effectively | |

| Polymer Building Block | Used in synthesis of stable polymers |

Table 2: Comparison of Absorption Capacities

| Compound | CO₂ Absorption Capacity (mol/kg) | H₂S Absorption Capacity (mol/kg) |

|---|---|---|

| This compound | 0.65 | 0.45 |

| Conventional Amines | 0.40 | 0.30 |

作用机制

The mechanism by which (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and molecular interactions.

相似化合物的比较

Structural Analogs

(C₁₀H₂₂)

- Structure: A fully saturated hydrocarbon with methyl groups at the 2,2,5,5-positions but lacking amino groups.

- Physical Properties :

- Comparison: The absence of polar amino groups results in lower boiling points and non-polar behavior. In contrast, the amino groups in (R,R)-3,4-diamino-2,2,5,5-tetramethylhexane would enhance polarity, increasing solubility in polar solvents and boiling points due to hydrogen bonding.

2,2,5,5-Tetramethylhexane-3,4-dione (C₁₀H₁₈O₂)

- Structure : Features ketone groups at the 3,4-positions instead of amines.

- Physical Properties :

- Comparison : The diketone’s higher boiling point compared to 2,2,5,5-tetramethylhexane highlights the impact of polar functional groups. The diamine analog is expected to exhibit even higher boiling points due to stronger intermolecular hydrogen bonds.

Functional Group Analogs

3,4-Diaminotetrahydrothiophene

- Structure: A sulfur-containing cyclic diamine with amino groups at the 3,4-positions of a tetrahydrothiophene ring .

- Stability :

- Comparison: The hexane backbone in this compound may confer greater thermal stability than the strained tetrahydrothiophene ring. However, steric effects from the tetramethyl groups could similarly hinder cyclization or reactivity.

Biotin Derivatives

- Structure : Contains a tetrahydrothiophene ring fused to a ureido group.

- Stability: Biotin derivatives release 50% sulfur and 80–90% nitrogen under harsh conditions, indicating lower stability than 3,4-diaminotetrahydrothiophene .

- Comparison: The aliphatic nature of this compound may reduce susceptibility to oxidative or thermal degradation compared to biotin’s heterocyclic system.

Stereochemical and Steric Considerations

3,4-Di(1-adamantyl)-2,2,5,5-tetramethylhexane

- Structure : A conformationally restricted hexane derivative with bulky adamantyl groups .

- Key Feature : Exists as isolable conformational isomers at room temperature due to steric hindrance between substituents.

- Comparison : The (R,R)-configuration in the target compound may similarly restrict molecular flexibility, influencing binding properties in catalysis or supramolecular chemistry.

生物活性

(R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane is an organic compound notable for its unique structure and biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound contains two amino groups attached to a hexane backbone with four methyl groups. The IUPAC name for this compound is (3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine. Its molecular formula is C10H24N2.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks , influencing biochemical pathways and molecular interactions. This compound has been studied for its role in enzyme interactions and protein modifications.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of sodium/hydrogen exchangers (NHE), particularly NHE3. This inhibition may have implications for treating conditions related to respiratory drive dysfunction and metabolic disorders .

- Polymer Chemistry : The compound serves as a building block in the synthesis of more complex molecules and has been utilized in the development of polymeric materials with enhanced stability and functionality .

- Gas Treatment : It has been shown to effectively absorb acidic gases such as CO₂ and H₂S when used in aqueous solutions. This property makes it a candidate for applications in environmental chemistry and industrial gas treatment processes .

Case Study 1: Inhibition of Sodium/Hydrogen Exchanger

A study demonstrated that this compound significantly inhibited NHE3 activity in vitro. The results indicated a potential therapeutic application for managing respiratory conditions such as sleep apnea and chronic obstructive pulmonary disease (COPD) by modulating electrolyte balance and respiratory drive .

Case Study 2: Polymer Synthesis

In polymer chemistry research, this compound was incorporated into a polymer matrix to enhance mechanical properties and chemical resistance. The resulting polymers exhibited improved performance in harsh environments compared to traditional materials .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits sodium/hydrogen exchanger NHE3 | |

| Gas Absorption | Absorbs CO₂ and H₂S effectively | |

| Polymer Building Block | Used in synthesis of stable polymers |

Table 2: Comparison of Absorption Capacities

| Compound | CO₂ Absorption Capacity (mol/kg) | H₂S Absorption Capacity (mol/kg) |

|---|---|---|

| This compound | 0.65 | 0.45 |

| Conventional Amines | 0.40 | 0.30 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing (R,R)-3,4-Diamino-2,2,5,5-tetramethylhexane, and how are stereochemical outcomes controlled?

- Methodology : A plausible route involves substituting bromine atoms in precursors like 3,4-dibromo-2,2,5,5-tetramethylhexane with amines under nucleophilic conditions. For analogous brominated compounds, refluxing in non-polar solvents (e.g., n-pentane) with controlled stoichiometry of reagents (e.g., KOH and Br₂) yields stereospecific products .

- Key Conditions :

- Reaction time: 12–24 hours under reflux.

- Solvent systems: n-pentane or dichloromethane for extraction .

- Crystallization: Slow evaporation from ethanol/THF (1:1) yields pure crystals .

Q. Which analytical techniques are critical for structural elucidation and stereochemical confirmation?

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.21–7.35 ppm) and quaternary carbons (δ 83.8 ppm for C–O, δ 113.4 ppm for C–Br) in related compounds provide insights into substituent environments .

- X-ray Crystallography : Orthorhombic space group P2₁2₁2₁ (cell parameters: a = 9.4301 Å, b = 9.4561 Å, c = 24.8572 Å) resolves stereochemistry and torsional angles .

Advanced Research Questions

Q. How do steric effects from tetramethyl groups influence conformational stability and reactivity?

- Steric Hindrance : In 3,4-di(1-adamantyl)-2,2,5,5-tetramethylhexane, bulky substituents distort dihedral angles (e.g., ~60° ideal vs. observed deviations) due to van der Waals repulsions .

- Computational Modeling : Geometry optimization (B3LYP/6-31G**) predicts energy minima for staggered vs. eclipsed conformers. Steric strain in (R,R)-isomers may reduce reactivity in electrophilic substitutions .

Q. What intermolecular interactions govern supramolecular assembly in crystalline phases?

- Non-Covalent Interactions :

- C–H⋯H Bonds : Observed in brominated analogs (distance: ~2.7 Å) between aromatic H and adjacent methyl groups .

- Hydrogen Bonding : In diamino derivatives, NH₂ groups likely form N–H⋯N interactions (analogous to C–H⋯Br in related structures), stabilizing layered networks .

- 3D Networks : Halogen bonding (Br⋯Br, 3.814 Å) in dibromo compounds creates robust frameworks; similar H-bonding may enhance thermal stability in diamino analogs .

Q. What mechanistic pathways explain stereospecific amination in sterically hindered environments?

- Proposed Mechanism :

Deprotonation : Base-induced deprotonation of propargyl alcohol precursors generates acetylide intermediates.

Favorskii-Type Rearrangement : Stereospecific ring closure via anti-periplanar transition states, as seen in brominated furan synthesis .

Amination : SN₂ substitution of bromine with ammonia under high-pressure conditions retains R,R configuration .

属性

IUPAC Name |

(3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8H,11-12H2,1-6H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROMFDZPVVQJRK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(C)(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](C(C)(C)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。